4-iodo-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-Iodo-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.09 g/mol It is a pyrazole derivative, characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 1st position of the pyrazole ring
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-iodo-1-phenyl-1H-pyrazol-5-amine with its targets remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products .
Scientific Research Applications
4-Iodo-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 4-Bromo-1-phenyl-1H-pyrazol-5-amine
- 4-Chloro-1-phenyl-1H-pyrazol-5-amine
- 4-Fluoro-1-phenyl-1H-pyrazol-5-amine
Comparison: 4-Iodo-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with biological targets and its participation in coupling reactions .
Properties
IUPAC Name |
4-iodo-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHQDFYHPOPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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